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Abstract

Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, fourth-
generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome resistance to
previous generations of ALK-targeted therapies.[1][2] It demonstrates significant activity against
wild-type ALK and a broad spectrum of acquired resistance mutations, including the solvent
front G1202R mutation and complex compound mutations.[3][4] This document provides
detailed application notes and experimental protocols for the development of xenograft models
to evaluate the in vivo efficacy of Zotizalkib, particularly in the context of non-small cell lung
cancer (NSCLC) harboring ALK rearrangements.

Introduction

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset
of NSCLC patients.[5] While targeted ALK inhibitors have significantly improved patient
outcomes, the emergence of acquired resistance mutations remains a major clinical challenge.
[6] Zotizalkib is a macrocyclic tyrosine kinase inhibitor that effectively inhibits ALK-mediated
signaling pathways, leading to the suppression of cell growth in ALK-expressing tumors.[1][3]
Preclinical xenograft models are crucial for evaluating the anti-tumor activity and
pharmacokinetic/pharmacodynamic (PK/PD) properties of novel inhibitors like Zotizalkib. This
document outlines the necessary protocols for establishing such models and presenting the
resulting data.
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Mechanism of Action and Signaling Pathway

Zotizalkib functions by binding to the ATP-binding site of the ALK receptor tyrosine kinase,
thereby inhibiting its autophosphorylation and the subsequent activation of downstream
signaling cascades.[3] The primary signaling pathways driven by oncogenic ALK fusions
include the Phosphoinositide 3-kinase (PI3K)-Akt, RAS-Extracellular signal-regulated kinase
(ERK), and Janus kinase (JAK)-Signal transducer and activator of transcription (STAT)
pathways.[1][7] Inhibition of these pathways by Zotizalkib leads to decreased cell proliferation,
survival, and angiogenesis.
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Caption: Zotizalkib inhibits the ALK signaling pathway.
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Quantitative Data Summary

The following table summarizes the in vivo efficacy of Zotizalkib in a xenograft model using

Ba/F3 cells expressing an ALK resistance mutation.

Tumor
Treatment Dose Administrat Dosing Growth
. . Outcome
Group (mgl/kg) ion Route Schedule Inhibition
(TGI) (%)
Vehicle Twice a day
Oral (p.o.) 0%
Control for 2 weeks
Tumor
) ] Twice a day
Zotizalkib 2 Oral (p.o.) 64% Growth
for 2 weeks o
Inhibition
) ) Twice a day Tumor
Zotizalkib 5 Oral (p.0.) 120% ]
for 2 weeks Regression
] Complete
) ) Twice a day
Zotizalkib 10 Oral (p.0.) 200% Tumor
for 2 weeks )
Regression

Data compiled from preclinical studies.[8]

Experimental Protocols
Cell Line and Culture

o Cell Line: Ba/F3 cells engineered to express EML4-ALK with a resistance mutation (e.g.,

G1202R). These cells are dependent on ALK signaling for survival and proliferation.

¢ Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1%
Penicillin-Streptomycin, and an appropriate concentration of a selection antibiotic if

applicable.

e Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO?2.
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Animal Model

e Species: Immunocompromised mice (e.g., 5-8 week old female SCID/beige mice).[8]

e Acclimatization: Allow mice to acclimatize for at least one week before the start of the
experiment.

» Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle
and provide ad libitum access to food and water.

Xenograft Implantation
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Caption: Experimental workflow for xenograft model development.

e Cell Preparation:

o Culture Ba/F3 EML4-ALK G1202R cells to 70-80% confluency.

o Harvest cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

o Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x
1077 cells/mL. Keep on ice.

e Implantation:

o Anesthetize the mice.

o Subcutaneously inject 100 uL of the cell suspension (5 x 1076 cells) into the right flank of
each mouse.
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e Tumor Growth Monitoring:

Monitor the mice for tumor formation.

o

[¢]

Measure tumor dimensions with calipers 2-3 times per week.

[¢]

Calculate tumor volume using the formula: (Length x Width"2) / 2.

[e]

Once tumors reach an average volume of 100-200 mm3, randomize the mice into
treatment and control groups.

Zotizalkib Formulation and Administration

o Stock Solution: Prepare a stock solution of Zotizalkib in dimethyl sulfoxide (DMSO).[8]

» Dosing Formulation: For oral administration, Zotizalkib can be formulated as a suspension.
A suggested vehicle is 20% Captisol® (SBE--CD) in saline.[8]

o To prepare the dosing solution, dilute the DMSO stock solution with the vehicle to the
desired final concentrations (e.g., 0.2, 0.5, and 1.0 mg/mL for 2, 5, and 10 mg/kg doses,
respectively, assuming a 10 mL/kg dosing volume).

o Administration:
o Administer Zotizalkib or vehicle control to the respective groups via oral gavage.

o The dosing schedule is typically twice a day for a duration of two weeks.[8]

Efficacy Evaluation

e Tumor Volume and Body Weight: Continue to measure tumor volume and body weight 2-3
times per week throughout the study.

e Endpoint: The study may be terminated when tumors in the control group reach a
predetermined size, or at the end of the treatment period.

o Data Analysis:
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o Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared

to the vehicle control group.
o Analyze the statistical significance of the differences in tumor volume between the groups.

o Monitor for any signs of toxicity, such as significant body weight loss or changes in animal
behavior.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the
development and utilization of xenograft models to assess the preclinical efficacy of Zotizalkib.
These models are instrumental in understanding the in vivo activity of this potent, next-
generation ALK inhibitor and are essential for its continued development as a therapeutic agent
for ALK-positive cancers. The ability of Zotizalkib to induce tumor regression, including
complete responses at higher doses, in models harboring resistance mutations underscores its
potential to address a significant unmet need in the treatment of NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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